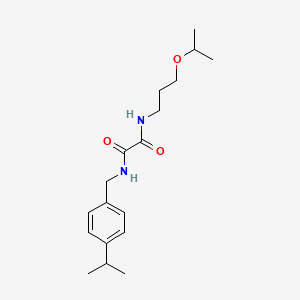![molecular formula C24H18ClNO2S2 B4593649 4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4593649.png)
4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C24H18ClNO2S2 and its molecular weight is 452.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.0467489 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
One study focused on synthesizing thiadiazolotriazinones with 4-methylthiobenzyl moieties, indicating their potential as antimicrobial agents against a variety of microorganisms. This research highlights the broader class of compounds related to the specified chemical, suggesting its relevance in creating new antimicrobial solutions (M. Ashok & B. S. Holla, 2007).
Crystal Structure Analysis
Another study detailed the crystal structure, Hirshfeld surface analysis, and computational studies of a Thiazolidin-4-one derivative. This work underscores the importance of such compounds in structural chemistry and materials science for their unique properties and interactions (N. Khelloul et al., 2016).
Antibacterial Activities
Research on quinolone derivatives containing a 5-chlorobenzylthio-1,3,4-thiadiazol-2-yl moiety demonstrated significant antibacterial activity against Gram-positive bacteria, indicating the therapeutic potential of these compounds in developing new antibiotics (A. Foroumadi et al., 2007).
Propriétés
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2S2/c25-20-11-12-22(28-15-17-7-3-1-4-8-17)19(13-20)14-21-23(27)30-24(26-21)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITXZFQUSWQZIO-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)SC(=N3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N,N-diethyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B4593579.png)
![3-[2-(4-bromophenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4593582.png)
![6-CYCLOPROPYL-N'~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B4593588.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4593589.png)
![N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4593595.png)
![5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4593608.png)
![N-(2-fluoro-5-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4593610.png)
![4-allyl-3-(3-chloro-1-benzothien-2-yl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4593613.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate](/img/structure/B4593622.png)


![3-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4593635.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4593656.png)
![4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE](/img/structure/B4593669.png)
